molecular formula C12H11BrN2O B14782506 2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole

2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B14782506
M. Wt: 279.13 g/mol
InChI Key: ULUCJESRPCEEGG-UHFFFAOYSA-N
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Description

2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole typically involves the reaction of 4-bromoacetophenone with 1-methylimidazole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-(4-chlorophenyl)-1-methyl-1H-imidazole
  • 2-Acetyl-4-(4-fluorophenyl)-1-methyl-1H-imidazole
  • 2-Acetyl-4-(4-iodophenyl)-1-methyl-1H-imidazole

Uniqueness

2-Acetyl-4-(4-bromophenyl)-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-1-methylimidazol-2-yl]ethanone

InChI

InChI=1S/C12H11BrN2O/c1-8(16)12-14-11(7-15(12)2)9-3-5-10(13)6-4-9/h3-7H,1-2H3

InChI Key

ULUCJESRPCEEGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)Br

Origin of Product

United States

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